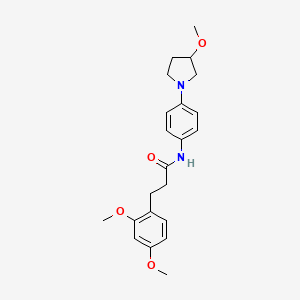![molecular formula C11H9NO2S2 B2786545 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid CAS No. 930395-77-0](/img/structure/B2786545.png)
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid” is a chemical compound with the CAS Number: 930395-77-0 . Its molecular weight is 251.33 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiazole derivatives have been synthesized through various methods . For instance, a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
TMSB has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. In the field of drug discovery, TMSB has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In biochemistry, TMSB has been used in the synthesis of various compounds, such as peptides and proteins, as well as in the study of enzyme kinetics. In addition, TMSB has been used in the synthesis of various organic compounds, such as dyes and pigments, and in the study of organic reactions.
作用機序
TMSB is an organic compound that acts as a nucleophilic reagent, meaning it can react with other compounds to form new compounds. This reaction is known as a nucleophilic substitution reaction, in which the electron-rich sulfur atom of the TMSB molecule is attracted to the electron-deficient carbon atom of the other compound. This results in the formation of a new compound, with the sulfur atom of the TMSB molecule forming a covalent bond with the carbon atom of the other compound.
Biochemical and Physiological Effects
TMSB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TMSB is a potent inhibitor of several enzymes, including cytochrome P450, cyclooxygenases, and lipoxygenases. In addition, TMSB has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer cell lines.
実験室実験の利点と制限
TMSB is an excellent reagent for use in laboratory experiments due to its low cost, high purity, and ease of use. It is also relatively stable and non-toxic, making it a safe reagent for use in the laboratory. However, it should be noted that TMSB is not suitable for use in the synthesis of compounds containing halogens or other electronegative groups, as these groups can react with the sulfur atom of the TMSB molecule.
将来の方向性
Due to its wide range of applications in the field of scientific research, there are numerous potential future directions for the use of TMSB. These include the development of new compounds for drug discovery, the study of enzyme kinetics, the synthesis of various organic compounds, and the study of organic reactions. In addition, further research into the biochemical and physiological effects of TMSB could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
TMSB can be synthesized in a variety of ways, the most common being a two-step process involving the reaction of 1,3-thiazole-4-carboxylic acid with sulfonyl chloride in the presence of pyridine, followed by the reaction of the resultant sulfonamide with benzoic acid. Other methods of synthesis include the reaction of thiourea with benzoic acid and the reaction of thiocyanic acid with benzoic acid.
特性
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAXHLVOYBBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({5-[(8-quinolinyloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B2786462.png)
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
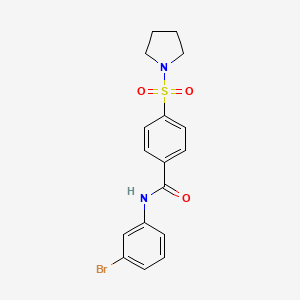
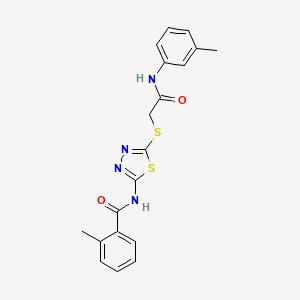
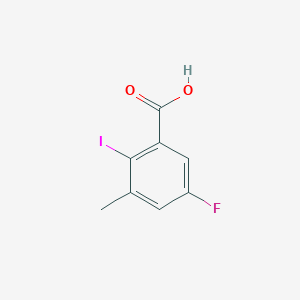
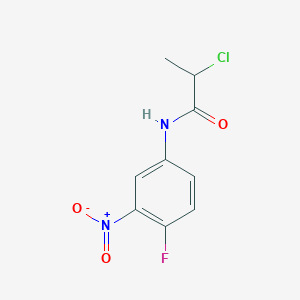
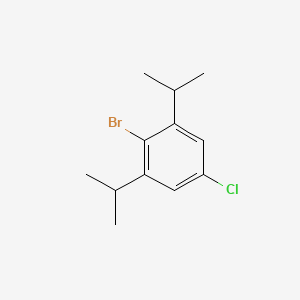
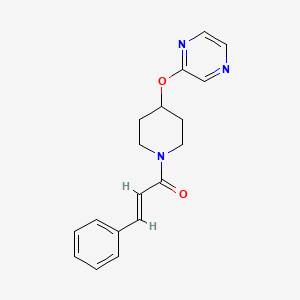
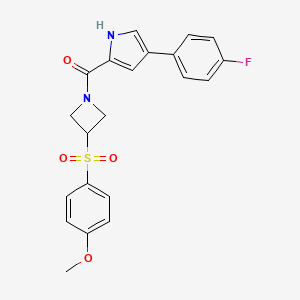
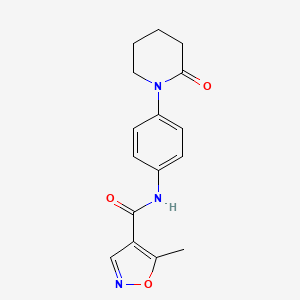
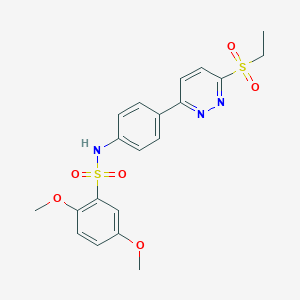
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)
